molecular formula C18H18N4 B094404 5-((p-(Dimethylamino)phenyl)azo)quinaldine CAS No. 17416-18-1

5-((p-(Dimethylamino)phenyl)azo)quinaldine

Cat. No. B094404
CAS RN: 17416-18-1
M. Wt: 290.4 g/mol
InChI Key: OBNGYXDBTDNGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((p-(Dimethylamino)phenyl)azo)quinaldine, also known as DPAQ, is a chemical compound that has been used extensively in scientific research. It is a redox-active fluorescent probe that can be used to detect and measure reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.

Mechanism Of Action

5-((p-(Dimethylamino)phenyl)azo)quinaldine is a redox-active fluorescent probe that can be oxidized by ROS and RNS. Upon oxidation, 5-((p-(Dimethylamino)phenyl)azo)quinaldine undergoes a structural change that results in an increase in fluorescence intensity. The fluorescence intensity of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is directly proportional to the concentration of ROS and RNS in the biological system.

Biochemical And Physiological Effects

5-((p-(Dimethylamino)phenyl)azo)quinaldine has been shown to be non-toxic and non-cytotoxic in vitro and in vivo. It has been used to study the effects of ROS and RNS on cellular signaling pathways, gene expression, and protein function. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the effects of antioxidants on ROS and RNS levels in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its high selectivity and sensitivity for ROS and RNS detection. It is also easy to use and can be applied to a wide range of biological systems. However, one of the limitations of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments. 5-((p-(Dimethylamino)phenyl)azo)quinaldine also requires a fluorescence spectrophotometer for detection, which may not be available in all laboratories.

Future Directions

For the use of 5-((p-(Dimethylamino)phenyl)azo)quinaldine include the development of new fluorescent probes and the study of cellular senescence and aging.

Synthesis Methods

The synthesis of 5-((p-(Dimethylamino)phenyl)azo)quinaldine involves the reaction of 5-bromoquinoline with p-dimethylaminobenzene diazonium salt. The resulting product is then reduced with sodium dithionite to yield 5-((p-(Dimethylamino)phenyl)azo)quinaldine. The chemical structure of 5-((p-(Dimethylamino)phenyl)azo)quinaldine is shown below:

Scientific Research Applications

5-((p-(Dimethylamino)phenyl)azo)quinaldine has been widely used as a fluorescent probe to detect and measure ROS and RNS in biological systems. It can be used to study oxidative stress, which is implicated in many diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. 5-((p-(Dimethylamino)phenyl)azo)quinaldine has also been used to study the role of ROS and RNS in aging and cellular senescence.

properties

CAS RN

17416-18-1

Product Name

5-((p-(Dimethylamino)phenyl)azo)quinaldine

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(2-methylquinolin-5-yl)diazenyl]aniline

InChI

InChI=1S/C18H18N4/c1-13-7-12-16-17(19-13)5-4-6-18(16)21-20-14-8-10-15(11-9-14)22(2)3/h4-12H,1-3H3

InChI Key

OBNGYXDBTDNGBM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)N=NC3=CC=C(C=C3)N(C)C

Other CAS RN

17416-18-1

synonyms

2-Methyl-5-(4-dimethylaminophenylazo)quinoline

Origin of Product

United States

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